molecular formula C18H17N8NaO7S3 B1668364 CEFTRIAXONE SODIUM CAS No. 74578-69-1

CEFTRIAXONE SODIUM

Número de catálogo: B1668364
Número CAS: 74578-69-1
Peso molecular: 576.6 g/mol
Clave InChI: YOBPSXOHCHDCMU-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La ceftriaxona se sintetiza a través de un proceso de varios pasos que implica la formación del anillo beta-lactámico, que es crucial para su actividad antibiótica. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, temperaturas controladas y catalizadores específicos para asegurar la correcta formación de la estructura química deseada .

Métodos de Producción Industrial

La producción industrial de ceftriaxona implica procesos de fermentación a gran escala para producir el núcleo 7-ACA, seguido de modificaciones químicas para introducir las cadenas laterales necesarias. El producto final se purifica mediante técnicas de cristalización y filtración para obtener una forma estéril e inyectable del antibiótico .

Aplicaciones Científicas De Investigación

Clinical Applications

Ceftriaxone sodium is indicated for the treatment of several infections, including:

  • Lower Respiratory Tract Infections : Effective against pathogens like Streptococcus pneumoniae and Haemophilus influenzae.
  • Skin and Soft Tissue Infections : Treats infections caused by Staphylococcus aureus and other common skin flora.
  • Urinary Tract Infections : Used for uncomplicated infections typically caused by Escherichia coli and Klebsiella species.
  • Gonorrhea : Recommended for treating uncomplicated gonococcal infections.
  • Pelvic Inflammatory Disease : Administered to manage infections in female reproductive organs.
  • Meningitis : Utilized for its ability to penetrate the blood-brain barrier, treating bacterial meningitis effectively.
  • Sepsis : Employed as part of empiric therapy in suspected cases of sepsis until specific pathogens are identified.

Table 1: Summary of Clinical Applications

Infection TypeCommon PathogensDosage Form
Lower Respiratory Tract InfectionsStreptococcus pneumoniae, H. influenzaeInjection (1g/2g)
Skin and Soft Tissue InfectionsStaphylococcus aureus, E. coliInjection (1g/2g)
Urinary Tract InfectionsE. coli, Klebsiella spp.Injection (1g/2g)
GonorrheaNeisseria gonorrhoeaeInjection (250mg)
Pelvic Inflammatory DiseaseMixed floraInjection (1g/2g)
MeningitisVarious meningococciInjection (2g)
SepsisMultiple Gram-negative organismsInjection (1g/2g)

Pharmacokinetics

Ceftriaxone exhibits favorable pharmacokinetic properties, including:

  • High Bioavailability : Administered intravenously or intramuscularly, achieving high serum concentrations.
  • Long Half-Life : Allows for once or twice daily dosing, improving patient compliance.
  • Distribution : Rapidly distributes into various body tissues and fluids, including cerebrospinal fluid.

Case Studies

  • Meningitis Treatment : A study published in the Journal of Clinical Microbiology reported successful treatment outcomes in patients with bacterial meningitis using ceftriaxone. The study highlighted the drug's ability to achieve therapeutic concentrations in cerebrospinal fluid, crucial for effective treatment .
  • Sepsis Management : Research conducted at a major hospital indicated that ceftriaxone, when used as part of a combination therapy for sepsis, significantly reduced mortality rates compared to monotherapy with other antibiotics .
  • Pelvic Inflammatory Disease : A clinical trial demonstrated that ceftriaxone administered alongside doxycycline resulted in improved outcomes for women diagnosed with pelvic inflammatory disease, showcasing its efficacy against polymicrobial infections .

Resistance Patterns

While ceftriaxone is effective against many pathogens, resistance has been observed, particularly among certain strains of Enterobacter. Continuous surveillance and susceptibility testing are essential to guide appropriate use and mitigate resistance development.

Table 2: Resistance Patterns

PathogenResistance Rate (%)Implications
Enterobacter spp.20-30%Consider alternative therapies
Klebsiella pneumoniae10-15%Monitor susceptibility closely
Neisseria gonorrhoeaeIncreasingNeed for combination therapy

Actividad Biológica

Ceftriaxone sodium is a broad-spectrum cephalosporin antibiotic widely used in clinical settings for the treatment of various bacterial infections. Its biological activity is primarily characterized by its bactericidal properties, mechanism of action, pharmacokinetics, and clinical implications, including adverse effects and resistance patterns.

Ceftriaxone exerts its antibacterial effects through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located in the bacterial cell membrane, disrupting the synthesis of mucopeptides essential for cell wall integrity. This binding leads to the formation of defective cell walls, resulting in bacterial lysis and death. Ceftriaxone is particularly effective against a range of gram-positive and gram-negative bacteria due to its stability against various beta-lactamases, including penicillinases and cephalosporinases .

In Vitro Activity

Ceftriaxone demonstrates significant in vitro activity against numerous pathogens:

  • Gram-positive bacteria : Effective against Streptococcus pneumoniae and Staphylococcus aureus.
  • Gram-negative bacteria : High efficacy against Enterobacteriaceae, with limited activity against Pseudomonas aeruginosa and Acinetobacter species .
  • Anaerobic bacteria : Exhibits activity against certain anaerobes, although its primary use is for aerobic infections .

The following table summarizes the spectrum of activity:

Bacterial Group Activity
Gram-positive cocciEffective
Gram-negative bacilliHigh efficacy
AnaerobesModerate efficacy
Pseudomonas aeruginosaMinimal activity

Pharmacokinetics

Ceftriaxone is administered parenterally (intravenously or intramuscularly), as it has poor oral bioavailability (<1%). It achieves high plasma concentrations rapidly, with a half-life ranging from 5.8 to 8.7 hours depending on dosage . The drug is approximately 95% bound to plasma proteins at lower concentrations, decreasing at higher concentrations. Ceftriaxone also crosses the blood-brain barrier and is excreted primarily through the kidneys .

Clinical Efficacy

Ceftriaxone has been evaluated in numerous clinical studies:

  • A study comparing ceftriaxone with sodium penicillin G for severe leptospirosis showed no significant difference in outcomes between the two treatments, indicating ceftriaxone's effectiveness in serious infections .
  • In a cohort of 55 patients with various infections, ceftriaxone achieved an overall clinical cure rate of 93% .

Adverse Effects and Case Studies

Despite its efficacy, ceftriaxone can cause several adverse effects:

  • Pseudolithiasis : A notable case study reported a 54-year-old female who developed gallbladder stones after ceftriaxone treatment for an upper respiratory infection. The condition resolved six weeks after discontinuation of the drug, highlighting the importance of monitoring for this potential side effect .
  • Agranulocytosis : Another case involved a patient who developed agranulocytosis during treatment with ceftriaxone but recovered after changing medications .

Resistance Patterns

Resistance to ceftriaxone can occur through several mechanisms:

  • Hydrolysis by beta-lactamases.
  • Alterations in PBPs that reduce drug binding.
  • Decreased permeability of bacterial cell walls .

Propiedades

Key on ui mechanism of action

Ceftriaxone works by inhibiting the mucopeptide synthesis in the bacterial cell wall. The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane. These enzymes are involved in cell-wall synthesis and cell division. Binding of ceftriaxone to these enzymes causes the enzyme to lose activity; therefore, the bacteria produce defective cell walls, causing cell death.

Número CAS

74578-69-1

Fórmula molecular

C18H17N8NaO7S3

Peso molecular

576.6 g/mol

Nombre IUPAC

sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C18H18N8O7S3.Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);/q;+1/p-1

Clave InChI

YOBPSXOHCHDCMU-UHFFFAOYSA-M

SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+]

SMILES isomérico

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Na].[Na]

SMILES canónico

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+]

Apariencia

White to light yellow solid powder.

Color/Form

Fluffy white powder
White crystalline powde

melting_point

155 °C
> 155 °C

Key on ui other cas no.

113852-37-2
149394-66-1

Descripción física

Solid

Pictogramas

Irritant; Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

104376-79-6 (di-hydrochloride salt)
74578-69-1 (di-hydrochloride salt, hemiheptahydrate)

Vida útil

It is recommended that cidofovir admixtures be administered within 24 hours of preparation and that refrigeration or freezer storage not be used to extend this 24 hour limit.

Solubilidad

1.05e-01 g/L

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Anhydrous Ceftriaxone Sodium
Benaxona
Cefatriaxone
Cefaxona
Ceftrex
Ceftriaxon
Ceftriaxon Curamed
Ceftriaxon Hexal
Ceftriaxona Andreu
Ceftriaxona LDP Torlan
Ceftriaxone
Ceftriaxone Irex
Ceftriaxone Sodium
Ceftriaxone Sodium, Anhydrous
Ceftriaxone, Disodium Salt
Ceftriaxone, Disodium Salt, Hemiheptahydrate
Lendacin
Longacef
Longaceph
Ro 13 9904
Ro 13-9904
Ro 139904
Ro-13-9904
Ro13 9904
Ro13-9904
Ro139904
Rocefalin
Rocefin
Rocephin
Rocephine
Tacex
Terbac

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CEFTRIAXONE SODIUM
Reactant of Route 2
Reactant of Route 2
CEFTRIAXONE SODIUM
Reactant of Route 3
Reactant of Route 3
CEFTRIAXONE SODIUM
Reactant of Route 4
CEFTRIAXONE SODIUM
Reactant of Route 5
CEFTRIAXONE SODIUM
Reactant of Route 6
CEFTRIAXONE SODIUM

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.